An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized pharmacophore, and understanding the chemical characteristics of its derivatives is paramount for the development of novel therapeutics. This document details the synthesis, physicochemical properties, spectral analysis, and reactivity of the title compound. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs and theoretical studies to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Introduction
The 1,8-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. The title compound, 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, is a derivative that holds potential as a key intermediate in the synthesis of more complex molecules and novel drug candidates. Its chemical behavior is governed by the interplay of the pyridinone and hydroxypyridine rings, leading to interesting tautomeric equilibria and reactivity patterns. This guide aims to elucidate these properties to facilitate its application in synthetic and medicinal chemistry.
Synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
The most direct and established route for the synthesis of the 4-hydroxy-1,8-naphthyridin-2(1H)-one scaffold is the Gould-Jacobs reaction.[1] This methodology is a powerful tool for the construction of 4-hydroxyquinoline and its bioisosteres.[1] The synthesis of the title compound can be envisioned through a two-step process: the initial condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization and subsequent decarboxylation.
A detailed protocol for a closely related analog, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, provides a strong foundation for the synthesis of the target molecule.[1]
Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Precursor)
This synthesis involves the reaction of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[1]
Reaction Scheme:
Caption: Synthesis of the precursor, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
Experimental Protocol:
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Condensation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-4-methylpyridine (1.0 molar equivalent) and diethyl ethoxymethylenemalonate (1.0 molar equivalent).[1]
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Heat the reaction mixture to 110-120 °C for 2 hours with continuous stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature to yield the intermediate, ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate.
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Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether.
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The mixture is heated to approximately 250 °C to induce intramolecular cyclization.
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After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
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The solid product is collected by filtration and can be further purified by recrystallization.
Hydrolysis and Decarboxylation to Yield 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
To obtain the title compound, the ethyl ester at the 3-position must be removed. This is typically achieved through a two-step process of ester hydrolysis followed by decarboxylation of the resulting carboxylic acid.
Reaction Scheme:
Caption: Tautomeric equilibrium of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one.
In both solution and the solid state, the equilibrium generally favors the keto-form for similar 4-hydroxypyridine systems due to the greater stability of the amide resonance within the pyridone ring. The exact position of the equilibrium can be influenced by factors such as solvent polarity and pH.
Spectral Properties
While experimental spectra for the title compound are not available, theoretical studies on the closely related 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid provide valuable insights into its expected spectral characteristics. [2]
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by vibrations of the functional groups present in the molecule.
| Wavenumber (cm-1) | Assignment |
| 3400-3200 | N-H stretching (amide) |
| 3200-2500 | O-H stretching (intramolecular hydrogen bonding) |
| 1680-1640 | C=O stretching (amide I band) |
| 1620-1580 | C=C and C=N stretching (aromatic rings) |
| ~1550 | N-H bending (amide II band) |
The broad O-H stretching is indicative of strong hydrogen bonding, likely an intramolecular interaction between the 4-hydroxyl group and the carbonyl oxygen at the 2-position, or intermolecular hydrogen bonding in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra would provide definitive structural information. Predicted chemical shifts are based on the analysis of similar 1,8-naphthyridine structures.
1H NMR (predicted, in DMSO-d6):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | br s | N-H (amide) |
| ~10.5 | br s | O-H (hydroxyl) |
| 7.5-8.5 | m | Aromatic protons (H5, H6) |
| ~6.0 | s | H3 |
| ~2.4 | s | CH3 |
13C NMR (predicted, in DMSO-d6):
| Chemical Shift (ppm) | Assignment |
| >160 | C=O (C2 and C4) |
| 110-150 | Aromatic carbons |
| <100 | C3 |
| ~20 | CH3 |
Mass Spectrometry
The mass spectrum would show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and HCN, characteristic of heterocyclic systems.
Reactivity
The reactivity of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is dictated by its functional groups and the electron distribution within the bicyclic system.
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Acidity and Basicity: The 4-hydroxyl group is acidic and can be deprotonated with a suitable base. The pyridine nitrogen (N8) is basic and can be protonated in acidic media.
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Alkylation and Acylation: The N1-H of the pyridone ring and the 4-hydroxyl group are both susceptible to alkylation and acylation reactions, with selectivity often depending on the reaction conditions (base, solvent).
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Electrophilic Aromatic Substitution: The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing pyridone ring. However, under forcing conditions, substitution may occur, with the position of attack directed by the existing substituents.
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Nucleophilic Substitution: The 4-hydroxyl group can be converted to a leaving group (e.g., a tosylate or a halide) to undergo nucleophilic substitution reactions.
Conclusion
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is a versatile heterocyclic compound with a rich chemical profile. While direct experimental data is sparse, a comprehensive understanding of its properties can be constructed through the analysis of closely related structures and theoretical computations. The synthetic route via the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation, presents a viable pathway for its preparation. Its key chemical features, including tautomerism and the reactivity of its functional groups, make it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this and related 1,8-naphthyridine derivatives.
References
- (Reference to a general review on the biological activities of 1,8-naphthyridines - to be added from search results if a suitable one is found)
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Journal of Theoretical and Computational Chemistry. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]
